Metildopato

Descripción general

Descripción

El Metildopato es un compuesto químico conocido por su uso en el tratamiento de la hipertensión. Es un derivado del éster etílico de la metildopa, que es un agonista α2 adrenérgico de acción central. El this compound es particularmente útil en entornos clínicos debido a su solubilidad en agua, lo que lo hace adecuado para la administración intravenosa .

Aplicaciones Científicas De Investigación

El metildopato tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en la síntesis orgánica y como estándar en química analítica.

Biología: Se estudia por sus efectos sobre los procesos celulares y su interacción con diversas biomoléculas.

Industria: Utilizado en la formulación de medicamentos intravenosos debido a su solubilidad en agua.

Mecanismo De Acción

El metildopato ejerce sus efectos al convertirse en metildopa en el cuerpo. La metildopa entonces actúa como agonista en los receptores adrenérgicos α2, lo que lleva a la inhibición de la salida neuronal adrenérgica y una reducción de las señales adrenérgicas vasoconstrictoras . Esto da como resultado una disminución de la presión arterial. El mecanismo exacto involucra el metabolismo de la metildopa a α-metilnorepinefrina, que estimula los receptores adrenérgicos α inhibitorios centrales .

Análisis Bioquímico

Biochemical Properties

Methyldopate plays a crucial role in biochemical reactions by being converted to methyldopa, which is then further metabolized to alpha-methylnorepinephrine. Methyldopate interacts with several enzymes and proteins, including aromatic L-amino acid decarboxylase, which converts it to methyldopa. Methyldopa then interacts with dopamine beta-hydroxylase to form alpha-methylnorepinephrine, an active metabolite that acts on alpha-2 adrenergic receptors .

Cellular Effects

Methyldopate, through its active metabolite methyldopa, influences various cellular processes. It affects cell signaling pathways by stimulating alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and reduced arterial pressure . Methyldopate also impacts gene expression and cellular metabolism by modulating neurotransmitter levels, particularly norepinephrine, which plays a role in regulating blood pressure and other physiological functions .

Molecular Mechanism

The molecular mechanism of methyldopate involves its conversion to methyldopa, which is then metabolized to alpha-methylnorepinephrine. This active metabolite binds to alpha-2 adrenergic receptors in the central nervous system, inhibiting adrenergic neuronal outflow and reducing vasoconstrictor signals . Methyldopate also inhibits the enzyme aromatic L-amino acid decarboxylase, reducing the synthesis of dopamine and norepinephrine .

Temporal Effects in Laboratory Settings

In laboratory settings, methyldopate exhibits temporal effects based on its stability and degradation. Methyldopate is rapidly converted to methyldopa, which has a half-life of approximately 1.5 to 2 hours in adults . Long-term effects of methyldopate on cellular function include sustained reduction in blood pressure and potential alterations in neurotransmitter levels . Methyldopate’s stability and degradation are influenced by factors such as pH and temperature, which can affect its efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of methyldopate vary with different dosages. Low to moderate doses of methyldopate effectively reduce blood pressure without significant adverse effects . High doses can lead to toxic effects, including hypotension, bradycardia, and central nervous system depression . Threshold effects observed in these studies indicate that methyldopate’s efficacy and safety are dose-dependent .

Metabolic Pathways

Methyldopate is involved in several metabolic pathways. It is first converted to methyldopa, which is then metabolized to alpha-methylnorepinephrine by dopamine beta-hydroxylase . Methyldopa is also metabolized in the liver to form alpha-methyldopa mono-O-sulfate, the main circulating metabolite in the plasma . These metabolic pathways involve various enzymes and cofactors, including aromatic L-amino acid decarboxylase and sulfotransferases .

Transport and Distribution

Methyldopate is transported and distributed within cells and tissues through various mechanisms. It is lipid-soluble, allowing it to cross the placental barrier and appear in cord blood and breast milk . Methyldopate’s distribution is influenced by its volume of distribution, which ranges between 0.19 and 0.32 L/kg . Protein binding also plays a role in its transport and distribution, with approximately 10% to 15% of methyldopa being protein-bound .

Subcellular Localization

The subcellular localization of methyldopate and its metabolites is crucial for their activity and function. Methyldopate is primarily localized in the cytoplasm, where it is converted to methyldopa . Methyldopa and its active metabolite, alpha-methylnorepinephrine, are then transported to the central nervous system, where they exert their effects on alpha-2 adrenergic receptors . Post-translational modifications, such as sulfation, also influence the localization and activity of methyldopate’s metabolites .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de metildopato se puede sintetizar mediante un nuevo método que implica convertir la metildopa en su forma anhidra. Esta metildopa anhidra se calienta luego, se refluye y se condensa en una solución etanólica de cloruro de hidrógeno anhidro para obtener clorhidrato de this compound . El rendimiento de este proceso es aproximadamente del 70%.

Métodos de producción industrial

La producción industrial de clorhidrato de this compound implica disolver metildopa en una solución alcohólica saturada de cloruro de hidrógeno y calentarla bajo condiciones de reflujo. Una vez que se completa la reacción, el disolvente se evapora y el residuo se disuelve y se lava con el alcohol correspondiente. El producto se cristaliza luego bajo protección de nitrógeno .

Análisis De Reacciones Químicas

Tipos de reacciones

El metildopato experimenta diversas reacciones químicas, entre ellas:

Oxidación: El this compound se puede oxidar para formar quinonas correspondientes.

Reducción: Se puede reducir para formar derivados dihidro.

Sustitución: El this compound puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución. Las condiciones generalmente implican temperaturas y niveles de pH controlados para garantizar la vía de reacción deseada.

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen quinonas a partir de la oxidación, derivados dihidro a partir de la reducción y derivados de this compound sustituidos a partir de reacciones de sustitución.

Comparación Con Compuestos Similares

Compuestos similares

Metildopa: El compuesto original del metildopato, utilizado de manera similar para la hipertensión.

Clonidina: Otro agonista adrenérgico α2 de acción central utilizado para la hipertensión.

Labetalol: Un bloqueador beta con actividad bloqueadora alfa, utilizado para la hipertensión.

Nifedipina: Un bloqueador de los canales de calcio utilizado para la hipertensión.

Hidralazina: Un vasodilatador utilizado para la hipertensión.

Singularidad

El this compound es único debido a su solubilidad en agua, lo que lo hace adecuado para la administración intravenosa, que es particularmente útil en las crisis hipertensivas. Su capacidad de convertirse en metildopa en el cuerpo le permite ejercer efectos terapéuticos similares al mismo tiempo que ofrece diferentes vías de administración .

Propiedades

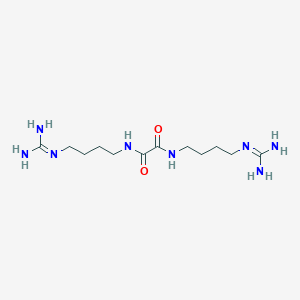

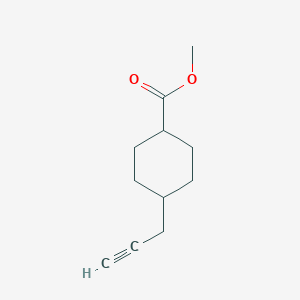

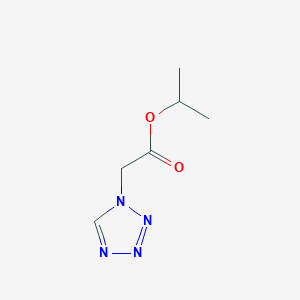

IUPAC Name |

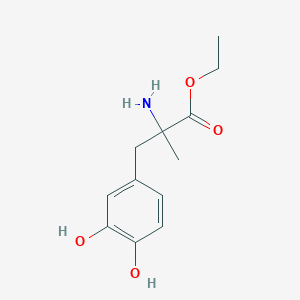

ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEBYYWCXTVYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859737 | |

| Record name | Ethyl 3-hydroxy-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6014-30-8 | |

| Record name | Methyldopate [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.